4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. It incorporates a benzodioxine moiety and a piperidine ring, making it of interest in medicinal chemistry and organic synthesis. The compound is characterized by its unique structural features that may confer specific biological activities.
The compound can be synthesized through various multi-step organic reactions, which typically include the formation of the benzodioxine intermediate and subsequent coupling with the piperidine and pyridine components. This compound is often studied for its potential applications in pharmacology and materials science.
4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its cyclic structure. It is also categorized under pharmaceutical intermediates due to its relevance in drug development.
The synthesis of 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine typically involves several key steps:
Common reagents used in these reactions include:
The molecular formula for 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine is C18H22N2O4. The structure features:
Property | Value |
---|---|
Molecular Formula | C18H22N2O4 |
Molecular Weight | 342.38 g/mol |
IUPAC Name | 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine |
Canonical SMILES | CC1C(OC2=CC=CC=C2O1)C(=O)N3CCC(CC3)OC4=NC=C(C=N4)OC |
The compound can undergo various chemical transformations:
Common reagents for these reactions include:
The products formed depend on the specific conditions applied during these reactions.
The mechanism of action of 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors. The presence of both piperidine and pyridine rings suggests potential activity as a neurotransmitter modulator or enzyme inhibitor.
Studies have indicated that compounds with similar structures may exhibit activities such as:
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents due to its complex structure.
It exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases which could affect its functional groups.
Relevant data includes:
4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine has potential applications in:
Research into this compound's biological activities continues to expand its potential applications in pharmacology and therapeutic development.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3